molecular formula C11H13F2NO4 B2360843 Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate CAS No. 2287314-17-2

Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate

Cat. No.: B2360843
CAS No.: 2287314-17-2
M. Wt: 261.225
InChI Key: QBWSXRAABAEFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate is an organic compound that features a benzoate ester functional group This compound is of interest due to its unique chemical structure, which includes both difluoromethoxy and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Esterification: Formation of the ester functional group.

    Substitution: Introduction of the difluoromethoxy and methoxy groups.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity, while the ester group can affect its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methoxybenzoate: Lacks the difluoromethoxy group, which can affect its reactivity and applications.

    Ethyl 2-amino-4-(trifluoromethoxy)-5-methoxybenzoate: Contains a trifluoromethoxy group instead of difluoromethoxy, which can lead to different chemical properties and biological activities.

Uniqueness

Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring

Properties

IUPAC Name

ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4/c1-3-17-10(15)6-4-8(16-2)9(5-7(6)14)18-11(12)13/h4-5,11H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWSXRAABAEFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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